molecular formula C35H56NO.Br B1147381 Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) CAS No. 138224-69-8

Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)

Cat. No.: B1147381
CAS No.: 138224-69-8
M. Wt: 586.74
InChI Key:
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Description

Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) is a chemical compound known for its unique structure and properties It is characterized by a long docosyl chain attached to a pyridinium ring, which is further substituted with a hydroxyphenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridinium Ring: The pyridinium ring is synthesized through a reaction between pyridine and an appropriate alkylating agent.

    Attachment of the Docosyl Chain: The docosyl chain is introduced via a nucleophilic substitution reaction, where a docosyl halide reacts with the pyridinium ring.

    Introduction of the Hydroxyphenyl Ethenyl Group: The final step involves the addition of the hydroxyphenyl ethenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can replace the bromide ion.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted pyridinium compounds.

    Substitution: Azide or thiolate-substituted pyridinium compounds.

Scientific Research Applications

Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) involves its interaction with biological membranes. The long docosyl chain allows it to integrate into lipid bilayers, while the hydroxyphenyl group can interact with membrane proteins. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the pyridinium ring can participate in electrostatic interactions with negatively charged cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-Docosyl-4-[2-(4-methoxyphenyl)ethenyl]pyridin-1-ium bromide: Similar structure but with a methoxy group instead of a hydroxy group.

    1-Docosyl-4-[2-(4-chlorophenyl)ethenyl]pyridin-1-ium bromide: Contains a chlorophenyl group instead of a hydroxyphenyl group.

Uniqueness

Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) is unique due to the presence of the hydroxyphenyl group, which imparts specific reactivity and biological activity. The hydroxy group can form hydrogen bonds, enhancing its interaction with biological targets compared to its methoxy or chloro analogs.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-[2-(1-docosylpyridin-1-ium-4-yl)ethenyl]phenol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-36-31-28-34(29-32-36)23-22-33-24-26-35(37)27-25-33;/h22-29,31-32H,2-21,30H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFHSVIHWZOGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698087
Record name 1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138224-69-8
Record name 1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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